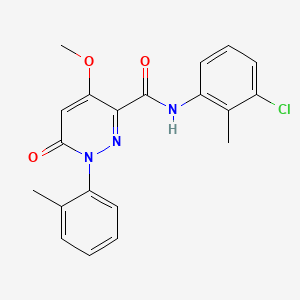
N-(3-chloro-2-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . The compound likely interacts with its targets, leading to changes in their activity or function.
生物活性
N-(3-chloro-2-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C18H18ClN3O3 and has a molecular weight of approximately 353.81 g/mol. The structure includes a pyridazine ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antiproliferative, antibacterial, and antioxidative properties.
Antiproliferative Activity
Research indicates that derivatives of pyridazine compounds often exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast cancer cell lines such as MCF-7.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related Compound A | MCF-7 | 3.1 |
| Related Compound B | HCT 116 | 2.2 |
Antibacterial Activity
The compound's antibacterial properties have also been assessed. Similar pyridazine derivatives have demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) often reported in the range of 8 µM for effective compounds.
Antioxidative Activity
Studies on related compounds suggest that the presence of methoxy and hydroxy groups enhances antioxidant activity, which is crucial for combating oxidative stress in cells. These compounds can stabilize free radicals, contributing to their potential therapeutic effects.
Case Studies
- Antiproliferative Studies : A study evaluated various pyridazine derivatives, including our compound of interest, against multiple cancer cell lines. The results indicated that modifications in substituents significantly influenced biological activity.
- Antibacterial Efficacy : In another study, the antibacterial activity was tested using standard protocols against common pathogens. The results highlighted that certain derivatives exhibited comparable efficacy to established antibiotics.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-12-7-4-5-10-16(12)24-18(25)11-17(27-3)19(23-24)20(26)22-15-9-6-8-14(21)13(15)2/h4-11H,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDVHRIFUVTKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C(=CC=C3)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














